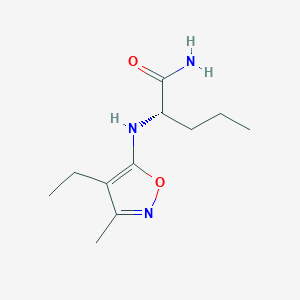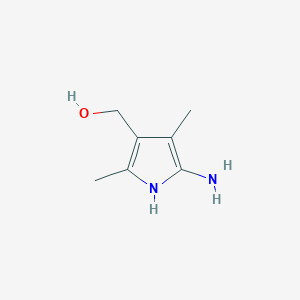
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one This particular compound features an amino group at position five, two methyl groups at positions two and four, and a hydroxymethyl group at position three
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the formaldehyde acts as a carbon source, and ammonia provides the amino group. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)carboxylic acid.
Reduction: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(5-amino-2,4-dimethyl-1H-pyrrole-3-methane): Similar structure but with a methyl group instead of a hydroxymethyl group.
(5-amino-2,4-dimethyl-1H-pyrrole-3-nitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.
Uniqueness
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-4-6(3-10)5(2)9-7(4)8/h9-10H,3,8H2,1-2H3 |
InChI Key |
VOEKKIOZTPHYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1CO)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
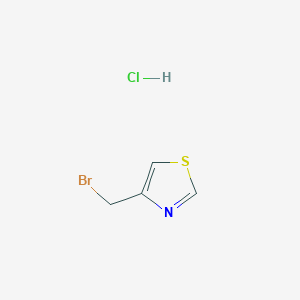

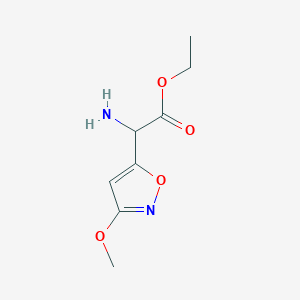


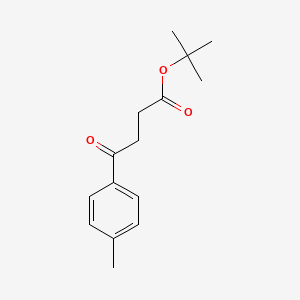
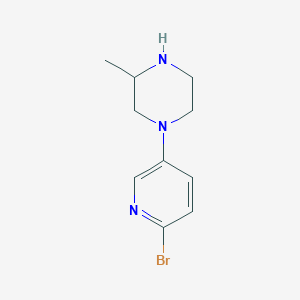



![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
